molecular formula C13H23N3 B11764944 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11764944
M. Wt: 221.34 g/mol
InChI Key: DBTXQCALSCKHHG-UHFFFAOYSA-N
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Description

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ringThe pyrazole ring is known for its versatility and presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1,3-diethyl-4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds derived from pyrazole structures are often investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by these compounds suggests they may reduce inflammation, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Central Nervous System Disorders

The compound's interaction with G protein-coupled receptors (GPCRs) positions it as a potential therapeutic agent for central nervous system disorders. GPCRs are vital in neurotransmission and have been targeted for developing treatments for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Evaluation

In a systematic study, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds exhibited varying degrees of efficacy against different bacterial strains, with some showing IC50 values indicating strong antibacterial potential. This research highlights the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the synthesis of pyrazole derivatives demonstrated their ability to inhibit inflammatory pathways through COX inhibition. These findings suggest that such compounds can be developed into anti-inflammatory drugs, providing a basis for further clinical investigations .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialPiperidine derivativesModerate to strong antibacterial activity
Anti-inflammatoryPyrazole derivativesInhibition of COX enzymes
CNS DisordersGPCR modulatorsPotential therapeutic effects

Mechanism of Action

The mechanism of action of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s combination of a pyrazole and piperidine ring makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .

Biological Activity

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound with potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.

  • Chemical Formula : C13H23N3
  • Molecular Weight : 221.34 g/mol
  • CAS Number : 774527-66-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The in vitro evaluation of various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
4a0.22 μg/mL20
5a0.25 μg/mL18
7b0.20 μg/mL22
100.30 μg/mL19
130.35 μg/mL17

The compound 7b was noted as the most active derivative, exhibiting bactericidal properties at low concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been investigated extensively. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 and MDA-MB-231 breast cancer cells.

The mechanisms underlying the anticancer activity of these compounds include:

  • Induction of Apoptosis : Activation of caspases (caspase-3, -8, and -9) leading to programmed cell death.
  • Autophagy Promotion : Enhanced formation of autophagosomes and expression of autophagy-related proteins such as beclin-1.
  • Inhibition of NF-κB Pathway : Reduction in NF-κB expression, which is crucial for cell survival and proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
3b0.260.23
Cisplatin0.50Not applicable

Compound 3b exhibited stronger cytotoxic effects compared to cisplatin, a well-known chemotherapeutic agent .

Case Studies

  • In Vitro Study on Breast Cancer Cells : A study demonstrated that treatment with compound 3b resulted in increased apoptosis markers and reduced cell viability in MCF-7 cells when compared to untreated controls.
  • Antimicrobial Resistance Study : Another investigation focused on the resistance patterns of Staphylococcus species when exposed to pyrazole derivatives, revealing that these compounds could overcome certain resistance mechanisms present in clinical isolates .

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

4-(2,5-diethyl-4-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H23N3/c1-4-12-10(3)13(16(5-2)15-12)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3

InChI Key

DBTXQCALSCKHHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C)C2CCNCC2)CC

Origin of Product

United States

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